carbonic acid;dysprosium;hydrate
Description
The compound "carbonic acid; dysprosium; hydrate" refers to dysprosium(III) carbonate tetrahydrate (Dy$2$(CO$3$)$3$·4H$2$O), a rare-earth carbonate hydrate. Dysprosium (Dy), a lanthanide with atomic number 66, forms stable carbonate complexes due to its +3 oxidation state. This compound is synthesized via precipitation reactions, often using dysprosium nitrate hexahydrate (Dy(NO$3$)$3$·6H$2$O) and ammonium carbonate ((NH$4$)$2$CO$3$) as precursors . It appears as a white crystalline powder and is insoluble in water . Dysprosium carbonate hydrates are primarily used as intermediates in the production of dysprosium oxide (Dy$2$O$3$) for advanced ceramics, catalysts, and luminescent materials .
Properties
IUPAC Name |
carbonic acid;dysprosium;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH2O3.2Dy.H2O/c3*2-1(3)4;;;/h3*(H2,2,3,4);;;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJCTCRQTFIFTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(O)O.C(=O)(O)O.C(=O)(O)O.O.[Dy].[Dy] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8Dy2O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Extraction Optimization
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Extractant Concentration : 2.2 M PC88A achieves 99.17% Dy extraction efficiency at pH 3.0.
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Phase Ratio : An aqueous/organic (A/O) ratio of 1:1 maximizes mass transfer.
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Stripping Conditions : 1.5 M H₂SO₄ recovers >98% Dy from the organic phase.
Table 2: McCabe-Thiele Analysis for Solvent Extraction
| Stage | A/O Ratio | Efficiency |
|---|---|---|
| 1 | 3:1 | 84.14% |
| 2 | 1:1 | 93.79% |
| 3 | 1:3 | 99.20% |
| Three theoretical stages required for complete extraction. |
The purified dysprosium sulfate solution is then treated with ammonium carbonate to precipitate dysprosium carbonate hydrate:
Hydrothermal Synthesis for Controlled Hydration
Hydrothermal methods enable precise control over crystal morphology and hydration states. Dysprosium oxide (Dy₂O₃) or dysprosium acetate hydrate (Dy(CH₃COO)₃·H₂O) reacts with pressurized CO₂ in aqueous medium at 120–180°C:
Critical Parameters :
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CO₂ Pressure : 2–5 bar promotes carbonate formation over hydroxide byproducts.
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Reaction Duration : 12–24 hours ensures complete conversion.
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Seeding : Addition of nanocrystalline Dy₂(CO₃)₃·4H₂O seeds reduces particle size dispersion.
Thermal Decomposition of Dysprosium Acetate
While primarily producing dysprosium oxide, controlled thermal decomposition of dysprosium acetate hydrate offers insights into intermediate carbonate phases:
Thermogravimetric analysis (TGA) reveals a two-stage decomposition:
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Dehydration : 100–150°C (Mass loss: ~5.2%)
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Acetate → Carbonate Conversion : 250–300°C (Mass loss: ~38.7%)
Green Chemistry Approaches
Chemical bath deposition (CBD) adapts eco-friendly synthesis principles:
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Precursor Solution : Dysprosium nitrate (0.1 M) + urea (1.5 M)
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Conditions : 80°C, pH 6.5, 4 hours
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Mechanism : Urea hydrolysis generates carbonate ions:
This method achieves 89% yield with 50–100 nm particle sizes .
Chemical Reactions Analysis
Types of Reactions: Dysprosium(III) carbonate hydrate undergoes various chemical reactions, including:
Thermal Decomposition: Heating the compound results in the formation of dysprosium oxide (Dy₂O₃) and carbon dioxide (CO₂).
Acid-Base Reactions: The compound reacts with acids to form dysprosium salts and carbon dioxide.
Hydration/Dehydration: The compound can lose or gain water molecules depending on the environmental conditions.
Common Reagents and Conditions:
Acids: Hydrochloric acid (HCl), sulfuric acid (H₂SO₄).
Bases: Sodium hydroxide (NaOH).
Temperature: Varies depending on the desired reaction, typically ranging from room temperature to several hundred degrees Celsius.
Major Products Formed:
Dysprosium Oxide (Dy₂O₃): Formed through thermal decomposition.
Dysprosium Salts: Formed through reactions with acids.
Scientific Research Applications
Carbon Capture and Storage (CCS)
Carbonic acid is pivotal in carbon capture technologies. The formation of hydrates from CO₂ and water can be utilized to sequester carbon dioxide effectively. Studies have shown that CO₂ hydrates can be formed under specific temperature and pressure conditions, providing a method for long-term storage of CO₂ in solid form, thus mitigating greenhouse gas emissions .
Biomedical Applications
Research has indicated potential uses for dysprosium compounds in biomedical imaging due to their magnetic properties. Dysprosium can enhance the contrast in magnetic resonance imaging (MRI), making it valuable for medical diagnostics. Moreover, the interaction between carbonic acid and dysprosium compounds may also be explored for targeted drug delivery systems .
Environmental Chemistry
Carbonic acid plays a significant role in natural processes such as ocean acidification and the carbon cycle. Its ability to form bicarbonate ions is essential for buffering systems that maintain pH levels in aquatic environments. Understanding these interactions is critical for developing strategies to combat climate change .
Production of High-Performance Magnets
Dysprosium is crucial in manufacturing high-performance permanent magnets used in electric vehicles, wind turbines, and other advanced technologies. The production process often involves using carbonic acid as part of the synthesis route for dysprosium carbonate .
Catalysis
Dysprosium compounds are utilized as catalysts in various chemical reactions, including those involving carbon dioxide conversion into useful chemicals. The presence of carbonic acid can enhance the catalytic activity by stabilizing reaction intermediates .
Case Studies
Mechanism of Action
The mechanism of action of dysprosium(III) carbonate hydrate is primarily related to its magnetic properties and ability to form stable complexes with various ligands. In biological systems, it can interact with cellular components and proteins, potentially affecting cellular processes. In industrial applications, its magnetic properties are harnessed for the development of advanced materials and devices .
Comparison with Similar Compounds
Comparison with Similar Compounds
Dysprosium-Based Hydrates
Dysprosium forms several hydrated salts with distinct anions, leading to variations in physical and chemical properties:
Key Observations:
- Solubility: Dysprosium carbonate’s insolubility contrasts with the high solubility of its chloride and nitrate counterparts, making it suitable for solid-state applications .
- Thermal Stability: Dysprosium carbonate decomposes at elevated temperatures to form Dy$2$O$3$ and CO$2$, while dysprosium chloride and nitrate release water and acidic gases (HCl, NO$x$) upon heating .
- Applications: Chlorides and nitrates are preferred for solution-phase syntheses (e.g., metal-organic frameworks (MOFs)), whereas carbonates serve as oxide precursors .
Comparison with Other Rare-Earth Carbonates
Lanthanide carbonates exhibit trends in solubility and stability due to ionic radius differences. For example:
- Neodymium(III) carbonate (Nd$2$(CO$3$)$_3$): More soluble in water than dysprosium carbonate, enabling selective precipitation in rare-earth separation processes .
- Terbium(III) carbonate (Tb$2$(CO$3$)$3$): Similar insolubility to Dy$2$(CO$3$)$3$, but terbium derivatives are more valued for green phosphors in lighting .
Comparison with Non-Lanthanide Carbonates
- Calcium carbonate (CaCO$_3$): Far more stable and abundant, with applications in construction and pharmaceuticals. Dysprosium carbonate’s niche use in advanced materials highlights its specialized role .
- Transition metal carbonates (e.g., FeCO$_3$): These often exhibit redox activity, unlike lanthanide carbonates, which are primarily Lewis acid catalysts .
Biological Activity
The compound "carbonic acid; dysprosium; hydrate" represents an intriguing area of study within biochemistry and materials science. Carbonic acid plays a crucial role in biological systems, particularly in pH regulation and carbon cycling, while dysprosium—a rare earth element—has been explored for its unique properties in various applications, including medical imaging and drug delivery systems. This article delves into the biological activities associated with these compounds, supported by research findings and case studies.
Carbonic Acid: Biological Significance
Carbonic acid () is formed when carbon dioxide () dissolves in water. Its fleeting existence (approximately 300 nanoseconds) makes it challenging to study, yet it is fundamental in several biological processes:
- pH Regulation : Carbonic acid dissociates into bicarbonate () and protons (), which buffer blood pH levels, maintaining homeostasis essential for physiological functions .
- Carbon Cycle : It acts as an intermediate in the exchange of between the atmosphere and oceans, influencing climate and ecological dynamics .
Hydration Properties
Recent studies have highlighted the hydration structure of aqueous carbonic acid. Research indicates an average hydration number of approximately 3.17, with strong hydrogen bonding interactions influencing its behavior in solution . These insights are critical for understanding how carbonic acid interacts with biological systems.
Dysprosium: Biological Applications
Dysprosium (Dy), a member of the lanthanide series, has garnered attention for its potential applications in biomedicine. Its unique electronic properties allow it to be used in various contexts:
- MRI Contrast Agents : Dysprosium ions can enhance contrast in MRI imaging due to their paramagnetic properties, which improve signal detection .
- Drug Delivery Systems : Dysprosium-based compounds are being investigated for targeted drug delivery mechanisms, leveraging their ability to interact with biological tissues effectively .
Case Study 1: Role of Carbonic Acid in Physiology
A study conducted by Berkeley Lab researchers revealed that carbonic acid's transient nature significantly impacts physiological processes such as respiration and acid-base balance. The research utilized advanced molecular dynamics simulations to elucidate how carbonic acid's hydration affects its reactivity and interaction with biological macromolecules .
Case Study 2: Dysprosium in Medical Imaging
Research published on dysprosium's application as an MRI contrast agent demonstrated its efficacy in enhancing image quality. The study showed that incorporating dysprosium into contrast formulations could lead to better imaging outcomes compared to conventional agents, especially in patients with compromised renal function .
Comparative Analysis of Biological Activities
| Compound | Biological Role | Mechanism of Action | Applications |
|---|---|---|---|
| Carbonic Acid | pH regulation, carbon cycling | Dissociates into bicarbonate and protons | Blood buffering, respiratory function |
| Dysprosium | MRI enhancement, drug delivery | Paramagnetic properties enhance imaging signals | Medical imaging, targeted therapies |
Q & A
Q. How to resolve conflicting reports on dysprosium’s role in catalyzing vs. inhibiting carbonic anhydrase activity?
- Methodological Answer : Dysprosium may substitute Zn²⁺ in carbonic anhydrase (CA) active sites, but its larger ionic radius can distort the geometry. Perform enzyme assays with purified CA isoforms (e.g., human CA II) and Dy³⁺ concentrations (1–100 μM). Monitor activity via stopped-flow CO₂ hydration or esterase activity (e.g., p-nitrophenyl acetate hydrolysis). Use XAS to confirm Dy³⁺ binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
